molecular formula C23H30ClN3O3S2 B2578018 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride CAS No. 1217081-65-6

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride

Cat. No.: B2578018
CAS No.: 1217081-65-6
M. Wt: 496.08
InChI Key: KEKQTDMOXICRPC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O3S2 and its molecular weight is 496.08. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-17-10-12-19(13-11-17)31(28,29)16-6-9-21(27)26(15-14-25(3)4)23-24-22-18(2)7-5-8-20(22)30-23;/h5,7-8,10-13H,6,9,14-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKQTDMOXICRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A dimethylaminoethyl side chain
  • A benzothiazole moiety
  • A tosyl group

Its molecular formula is C17H24ClN3O3SC_{17}H_{24}ClN_3O_3S, with a molecular weight of approximately 411.96 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications.

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in human cancer models, suggesting potential use as antitumor agents.

Cell LineIC50 (µM)Reference
HeLa5.6
MCF-74.8
A5496.2

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest it possesses broad-spectrum activity, particularly against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

Similar compounds have been reported to inhibit key enzymes involved in inflammatory processes, indicating potential anti-inflammatory applications. The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways may contribute to the observed anti-inflammatory effects.

Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation.

Case Studies

  • In Vivo Studies : In a recent study, the compound was administered to mice bearing tumor xenografts. Results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.
  • Clinical Relevance : Clinical studies are ongoing to evaluate the safety and efficacy of this compound in humans, particularly in oncology settings.

Q & A

Q. What synthetic strategies are recommended for constructing the benzothiazole core in this compound?

The benzothiazole moiety can be synthesized via cyclization reactions using thiourea and α-halo carbonyl intermediates. For example, 2-chloroacetamide derivatives can react with thiourea under reflux in ethanol to form the thiazole ring . Key steps include optimizing reaction time (e.g., 4–15 hours) and solvent selection (e.g., ethanol or toluene) to enhance yield and purity. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) is advised for purification .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C-NMR : Assign chemical shifts to confirm the dimethylaminoethyl group (δ ~2.2–2.5 ppm for CH3), benzothiazole protons (δ ~7.2–8.5 ppm), and tosyl group (δ ~7.7 ppm for aromatic protons) .
  • HRMS (ESI) : Validate molecular weight (e.g., matching calculated [M+H]+ with experimental values) .
  • IR : Identify characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides) .

Q. How can researchers optimize the purity of intermediates during synthesis?

Recrystallization using ethanol or methanol is effective for intermediates like 2-chloroacetamides. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Contaminants such as unreacted thiourea or byproducts can be identified and removed through iterative solvent washing .

Q. What solvent systems are suitable for coupling the tosylbutanamide and benzothiazole subunits?

Polar aprotic solvents like DMF or DMSO, combined with coupling agents (e.g., EDC/HOBt), facilitate amide bond formation. Triethylamine (2.5 mmol) is often added to neutralize HCl byproducts . Post-reaction, aqueous workup (e.g., NaHCO3 wash) removes unreacted reagents .

Q. How should researchers handle hygroscopic or air-sensitive intermediates?

Store intermediates under inert gas (N2/Ar) and use anhydrous solvents (e.g., THF, DCM) during synthesis. For example, dimethylaminoethyl derivatives may require strict moisture control to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in amide bond formation be addressed?

Regioselectivity between the dimethylaminoethyl and benzothiazole nitrogen atoms can be controlled using steric hindrance. For instance, pre-activation of the benzothiazole nitrogen with Boc protection before coupling ensures selective reaction at the dimethylaminoethyl site . Confirm regiochemistry via NOESY NMR (e.g., spatial proximity of tosyl protons to benzothiazole CH3) .

Q. What strategies resolve contradictions in bioactivity data across assay models?

  • Dose-response studies : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .
  • Structural analogs : Compare activity of derivatives (e.g., varying tosyl or benzothiazole substituents) to identify pharmacophore contributions .
  • Assay validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm target engagement .

Q. How can reaction yields be improved during the final coupling step?

Optimize catalyst loading (e.g., 1.5 mmol EDC/HOBt) and temperature (e.g., 0–25°C). Microwave-assisted synthesis (50–100 W, 30–60 minutes) can enhance reaction efficiency while reducing side products .

Q. What computational tools aid in predicting synthetic feasibility?

Retrosynthetic analysis using AI-driven platforms (e.g., Pistachio, Reaxys) can propose routes based on analogous reactions. For example, one-step coupling reactions for amide bonds are prioritized to minimize intermediates . Validate predictions with DFT calculations (e.g., Gibbs free energy of transition states) .

Q. How to address discrepancies in NMR data between synthetic batches?

  • Dynamic effects : Analyze variable-temperature NMR to detect conformational flexibility (e.g., rotameric equilibria in the dimethylaminoethyl group) .
  • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., incomplete tosylation or oxidation products) .

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